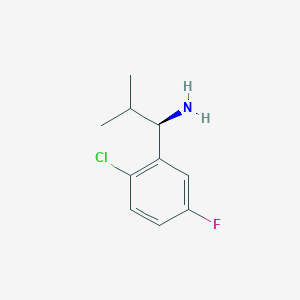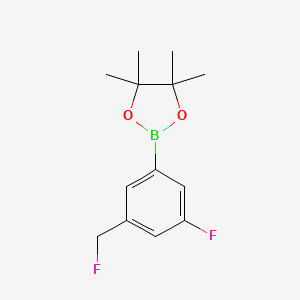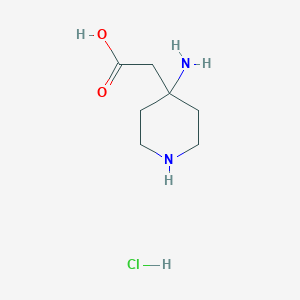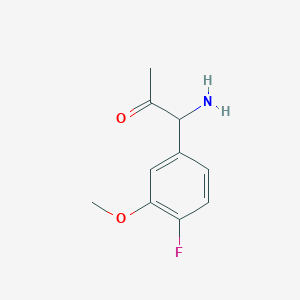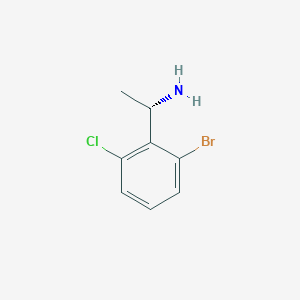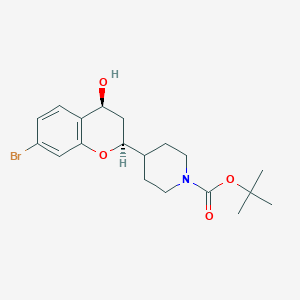
tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a brominated chroman ring, and a piperidine carboxylate moiety
Preparation Methods
The synthesis of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the chroman ring, bromination, and the introduction of the piperidine carboxylate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using common reagents like sodium azide or thiourea.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The brominated chroman ring and piperidine carboxylate moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound features a methylsulfonyl group instead of a brominated chroman ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26BrNO4 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2S,4S)-7-bromo-4-hydroxy-3,4-dihydro-2H-chromen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,15-16,22H,6-9,11H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
VMPZEVIZYSTVGO-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](C3=C(O2)C=C(C=C3)Br)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C3=C(O2)C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

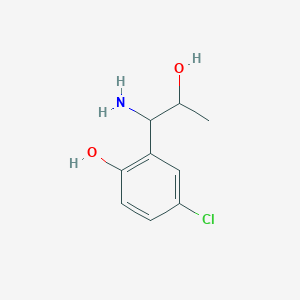
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
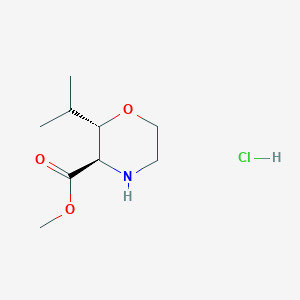
![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
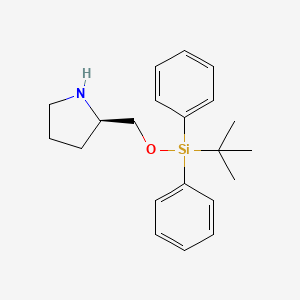
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
